molecular formula C6H7ClF6 B14607085 2-(Chloromethyl)-1,1,1,5,5,5-hexafluoropentane CAS No. 59414-99-2

2-(Chloromethyl)-1,1,1,5,5,5-hexafluoropentane

Cat. No.: B14607085
CAS No.: 59414-99-2
M. Wt: 228.56 g/mol
InChI Key: HJUFAHHMPZFLOO-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1,1,1,5,5,5-hexafluoropentane is an organic compound that belongs to the class of halogenated hydrocarbons It is characterized by the presence of a chloromethyl group and six fluorine atoms attached to a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-1,1,1,5,5,5-hexafluoropentane typically involves the halogenation of a suitable precursor. One common method is the reaction of a pentane derivative with chlorine and fluorine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as aluminum chloride, to facilitate the substitution of hydrogen atoms with chlorine and fluorine atoms.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are designed to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial production to achieve the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-1,1,1,5,5,5-hexafluoropentane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or acids.

    Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of hydrocarbons.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or ammonia can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxyl groups can yield alcohols, while oxidation can produce carboxylic acids.

Scientific Research Applications

2-(Chloromethyl)-1,1,1,5,5,5-hexafluoropentane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals with fluorine-containing active ingredients.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1,1,1,5,5,5-hexafluoropentane involves its interaction with various molecular targets. The chloromethyl group can undergo nucleophilic substitution reactions, while the fluorine atoms contribute to the compound’s stability and reactivity. The pathways involved in these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-1,1,1-trifluoropropane: Similar structure but with fewer fluorine atoms.

    2-(Chloromethyl)-1,1,1,3,3,3-hexafluoropropane: Similar structure with a shorter carbon chain.

    2-(Chloromethyl)-1,1,1,4,4,4-hexafluorobutane: Similar structure with a different carbon chain length.

Uniqueness

2-(Chloromethyl)-1,1,1,5,5,5-hexafluoropentane is unique due to its specific arrangement of fluorine atoms and the length of its carbon chain. This unique structure imparts distinct chemical properties, such as high thermal stability and resistance to chemical degradation, making it valuable for specialized applications.

Properties

CAS No.

59414-99-2

Molecular Formula

C6H7ClF6

Molecular Weight

228.56 g/mol

IUPAC Name

2-(chloromethyl)-1,1,1,5,5,5-hexafluoropentane

InChI

InChI=1S/C6H7ClF6/c7-3-4(6(11,12)13)1-2-5(8,9)10/h4H,1-3H2

InChI Key

HJUFAHHMPZFLOO-UHFFFAOYSA-N

Canonical SMILES

C(CC(F)(F)F)C(CCl)C(F)(F)F

Origin of Product

United States

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